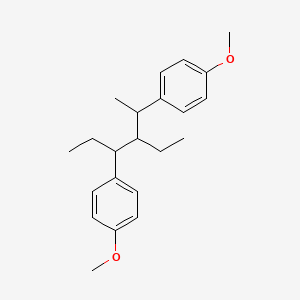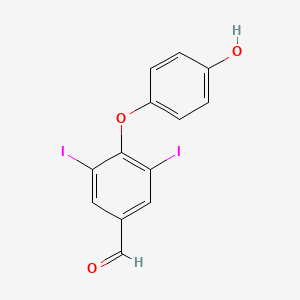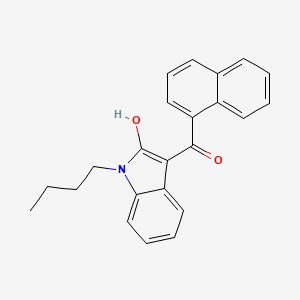![molecular formula C15H21N5OSi B588543 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 941685-27-4](/img/structure/B588543.png)
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
INCB032304 est un intermédiaire pharmaceutique connu pour son rôle dans la synthèse de certains inhibiteurs. Il s'agit d'un composé dont la structure chimique est 4-(1H-pyrazol-4-yl)-7-((2-(triméthylsilyl)éthoxy)méthyl)-7H-pyrrolo[2,3-d]pyrimidine . Ce composé est principalement utilisé en milieu de recherche et n'est pas destiné à un usage clinique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de INCB032304 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du noyau pyrrolo[2,3-d]pyrimidine et la fonctionnalisation ultérieure pour introduire les groupes pyrazolyle et triméthylsilyle . Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées soient propriétaires, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire avec des ajustements des conditions de réaction pour assurer la cohérence et l'efficacité. Cela inclut l'utilisation de solvants et de réactifs de qualité industrielle, ainsi que des techniques de purification avancées pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
INCB032304 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé .
Applications de la recherche scientifique
INCB032304 a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, en particulier des inhibiteurs.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les cibles biologiques.
Médecine : La recherche porte sur son rôle dans le développement de nouveaux agents thérapeutiques, en particulier dans le domaine de l'oncologie.
Mécanisme d'action
Le mécanisme d'action de INCB032304 implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes et voies de signalisation, ce qui peut conduire à divers effets biologiques. Les voies et les cibles exactes font l'objet de recherches en cours, mais on pense qu'il module les processus clés impliqués dans la croissance et la prolifération cellulaires .
Applications De Recherche Scientifique
INCB032304 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research focuses on its role in the development of new therapeutic agents, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of INCB032304 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate key processes involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Ruxolitinib : Un inhibiteur bien connu utilisé dans le traitement de la myélofibrose et de la polycythémie vraie.
Baricitinib : Un autre inhibiteur utilisé pour le traitement de la polyarthrite rhumatoïde.
Unicité
INCB032304 est unique en raison de sa structure chimique spécifique, qui permet une inhibition sélective de certaines cibles. Cette sélectivité en fait un outil précieux dans la recherche et le développement de médicaments, offrant des avantages par rapport à d'autres composés similaires en termes de spécificité et d'applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLPTWVYQXRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655267 | |
| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-27-4 | |
| Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)



![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)

